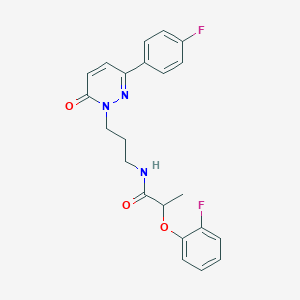

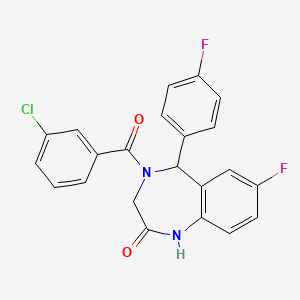

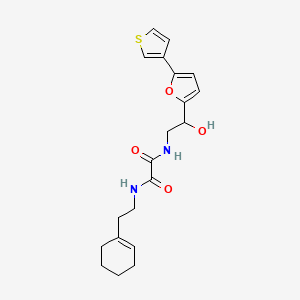

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural chemistry. This compound has been synthesized using different methods and has been the subject of numerous studies to determine its mechanism of action, biochemical, and physiological effects.

Aplicaciones Científicas De Investigación

Anticancer Evaluation

Oxadiazole derivatives have been synthesized and evaluated for their potential anticancer properties. A study by Ravinaik et al. (2021) describes the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity across various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antiplasmodial Activity

Research by Hermann et al. (2021) focused on N-acylated furazan-3-amines, related to the oxadiazole family, showcasing significant activity against different strains of Plasmodium falciparum. This study indicates the potential of oxadiazole derivatives in the development of new antimalarial agents, with certain benzamides showing promising activity (Hermann et al., 2021).

Antimicrobial and Antifungal Properties

Oxadiazole derivatives also exhibit notable antimicrobial and antifungal activities. For instance, a study by Priya et al. (2006) synthesized a new class of benzamide derivatives with different bioactive moieties, demonstrating significant antibacterial and antifungal efficacy in vitro (Priya et al., 2006).

Nematocidal Activity

Liu et al. (2022) reported on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, synthesized to evaluate their nematocidal activities. The findings revealed compounds with good activity against Bursaphelenchus xylophilus, suggesting a new avenue for nematicide development (Liu et al., 2022).

Mecanismo De Acción

Target of Action

Compounds containing the oxadiazole nucleus, like 3-ethoxy-n-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

It’s known that oxadiazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Oxadiazole derivatives are known to have a broad range of chemical and biological properties , suggesting that they may affect multiple biochemical pathways.

Result of Action

It’s known that oxadiazole derivatives can show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Análisis Bioquímico

Biochemical Properties

. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole derivative.

Cellular Effects

The cellular effects of 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are currently unknown. Oxadiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-22-14-10-6-9-13(11-14)17(21)18-16-15(19-23-20-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMWCSBIAOJKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2478366.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2478376.png)

![4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2478377.png)

![5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478381.png)

![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2478384.png)

![2-imino-N,1,10-trimethyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2478385.png)